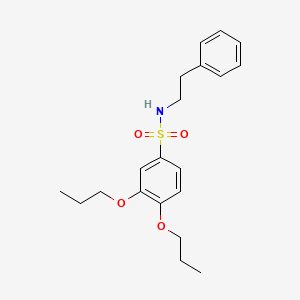![molecular formula C11H10N4O B2734986 Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- CAS No. 696648-69-8](/img/structure/B2734986.png)
Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- is a complex organic compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole structure is known for its diverse biological activities and is a common scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-, often involves cyclization reactions. One such method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- can undergo various chemical reactions depending on its functional groups. Common reactions include:
Hydrogenation: Propionitrile can be hydrogenated to form propylamines.
Substitution: The indole moiety can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Often requires electrophiles and a suitable solvent, with reactions occurring under mild to moderate temperatures.
Major Products
Hydrogenation: Produces propylamines.
Substitution: Yields various substituted indole derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral activity.
Uniqueness
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- is unique due to its specific functional groups and the combination of the indole moiety with a hydrazino group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
IUPAC Name |
3-[(2-hydroxy-1H-indol-3-yl)diazenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-6-3-7-13-15-10-8-4-1-2-5-9(8)14-11(10)16/h1-2,4-5,14,16H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELRAYCSFAMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
![4-((1H-imidazol-1-yl)methyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2734908.png)


acetate](/img/structure/B2734911.png)



![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2734917.png)
![N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B2734918.png)
![3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2734920.png)


![6-Benzyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734926.png)
